An In-depth Technical Guide to the Chemical and Physical Properties of Hexacontane
An In-depth Technical Guide to the Chemical and Physical Properties of Hexacontane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacontane (C60H122) is a long-chain saturated hydrocarbon belonging to the alkane series.[1] As a high-molecular-weight paraffin, it serves as a valuable model compound in various fields of research, including crystallography, materials science, and petroleum chemistry. Its well-defined linear structure and predictable chemical behavior make it an ideal candidate for studying the fundamental properties of long-chain organic molecules. This technical guide provides a comprehensive overview of the key chemical and physical properties of hexacontane, complete with detailed experimental protocols for their determination and visualizations of analytical workflows.
Chemical Properties
Hexacontane is a non-polar molecule, rendering it generally unreactive under standard conditions. Its chemistry is characteristic of alkanes, primarily involving free-radical substitution reactions at high temperatures or in the presence of UV light, and combustion. Due to its high molecular weight and stable carbon-carbon and carbon-hydrogen single bonds, it exhibits low chemical reactivity.
Physical Properties
The physical properties of hexacontane are largely dictated by the strong van der Waals forces between its long molecular chains. These intermolecular forces are responsible for its solid state at room temperature and its high melting and boiling points.
Data Presentation
The following tables summarize the key quantitative physical and chemical properties of hexacontane.
| Property | Value | Units |
| Molecular Formula | C60H122 | |
| Molecular Weight | 843.61 | g/mol |
| CAS Number | 7667-80-3 | |
| Appearance | White, waxy solid | |
| Melting Point | 96 - 101 | °C |
| Boiling Point | ~620.2 (estimated at 760 mmHg) | °C |
| Density | ~0.827 | g/cm³ |
| Solubility in Water | Insoluble | |
| Solubility in Organic Solvents | Soluble in nonpolar solvents like toluene and dichloromethane (with heating) |
Table 1: General Properties of Hexacontane
| Thermodynamic Property | Value | Units |
| Enthalpy of Fusion | Data not readily available | kJ/mol |
| Enthalpy of Vaporization | Data not readily available | kJ/mol |
| Flash Point | ~604 (estimated) | °C |
Table 2: Thermodynamic Properties of Hexacontane
Experimental Protocols
The following sections detail the methodologies for determining the key physical and chemical properties of hexacontane, based on established standards and analytical techniques.
Melting Point Determination (ASTM D87)
The melting point of hexacontane, being a petroleum wax, can be determined using the cooling curve method as described in ASTM D87.[2]
Methodology:
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A sample of hexacontane is melted by heating.
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The molten sample is allowed to cool under controlled conditions.
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The temperature is recorded at regular intervals.
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A cooling curve (temperature vs. time) is plotted.
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The melting point is the temperature at which the rate of cooling momentarily decreases, indicating the onset of crystallization.[2]
Melting Point Determination Workflow
Boiling Point Distribution by Gas Chromatography (ASTM D7169)
Due to its high boiling point, the boiling point of hexacontane is typically determined by simulated distillation using high-temperature gas chromatography (HT-GC), as outlined in ASTM D7169.[3][4][5]
Methodology:
-
Sample Preparation: A dilute solution of hexacontane is prepared in a suitable solvent (e.g., carbon disulfide). An internal standard may be added for quantitative analysis.
-
Injection: A small volume of the sample is injected into the gas chromatograph.
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Separation: The sample is vaporized and carried by an inert gas through a capillary column. The column temperature is ramped up according to a defined program, separating components by their boiling points.
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Detection: A flame ionization detector (FID) is commonly used to detect the eluting components.
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Data Analysis: The retention times of the components are correlated with their boiling points using a calibration curve generated from a mixture of n-alkanes with known boiling points. The area under the chromatogram is used to determine the amount of each component.[4]
Boiling Point Distribution by HT-GC Workflow
Density Determination (ISO 3838)
The density of hexacontane, being a solid at room temperature, can be determined using the capillary-stoppered pycnometer method as specified in ISO 3838.[6][7][8]
Methodology:
-
The mass of a clean, dry pycnometer is determined.
-
The hexacontane sample is melted and introduced into the pycnometer, ensuring no air bubbles are trapped.
-
The pycnometer is then cooled to a controlled temperature, and the volume is adjusted.
-
The mass of the pycnometer and the solidified sample is measured.
-
The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
Solubility Determination
A qualitative and semi-quantitative assessment of hexacontane's solubility can be performed through simple dissolution tests.
Methodology:
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A known mass of hexacontane is added to a specific volume of a selected solvent in a test tube.
-
The mixture is agitated and, if necessary, gently heated to facilitate dissolution.
-
The solubility is observed and can be categorized as soluble, partially soluble, or insoluble.
-
For a more quantitative measure, the maximum mass of hexacontane that can be dissolved in a given volume of solvent at a specific temperature is determined.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of hexacontane.
-
¹H NMR: Due to the chemical equivalence of the majority of the methylene (-CH2-) protons, the ¹H NMR spectrum of hexacontane is expected to be simple, showing a large peak corresponding to the methylene protons and a smaller peak for the terminal methyl (-CH3) protons.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct peaks for the different carbon environments within the long chain, although resolution of the innermost carbons can be challenging.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. For hexacontane, the IR spectrum is characterized by:
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C-H stretching vibrations of the methyl and methylene groups in the 2850-2960 cm⁻¹ region.
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C-H bending vibrations for the methylene groups around 1465 cm⁻¹ and for the methyl groups around 1450 cm⁻¹ and 1375 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For long-chain alkanes like hexacontane, the molecular ion peak (M+) may be weak or absent in electron ionization (EI) mass spectra. The fragmentation pattern is characterized by a series of peaks separated by 14 mass units, corresponding to the loss of successive -CH2- groups.[9]
Mass Spectrometry Workflow
Conclusion
Hexacontane is a well-characterized long-chain alkane with predictable chemical and physical properties. The methodologies outlined in this guide provide a robust framework for the analysis and quality control of this compound. Its simple, linear structure will continue to make it a valuable tool for fundamental research in various scientific disciplines.
References
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. store.astm.org [store.astm.org]
- 4. matestlabs.com [matestlabs.com]
- 5. Crude Oil Analysis | Methods - Simulated Distillation by GC [scioninstruments.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. Alkane - Wikipedia [en.wikipedia.org]
